2-(2H-1,2,3-Triazol-2-yl)propan-1-amine

Description

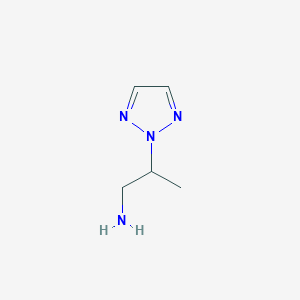

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(triazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C5H10N4/c1-5(4-6)9-7-2-3-8-9/h2-3,5H,4,6H2,1H3 |

InChI Key |

ZVCYTMFLHJSWPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)N1N=CC=N1 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 2 2h 1,2,3 Triazol 2 Yl Propan 1 Amine

Detailed Mechanistic Pathways of Azide-Alkyne Cycloadditions

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. While this reaction can be performed thermally, the discovery of metal catalysts has revolutionized its application, altering the reaction mechanism and providing exceptional control over the outcome.

Concerted vs. Stepwise Mechanisms in Huisgen Cycloadditions

The thermal Huisgen cycloaddition has been the subject of extensive mechanistic debate, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism. scispace.comarxiv.org

Concerted Mechanism: This pathway, originally proposed by Huisgen, is a pericyclic reaction where the 4π electrons of the azide and 2π electrons of the alkyne participate in a [4πs+2πs] cycloaddition. scispace.com The bonds between the azide and alkyne form simultaneously through a single, cyclic transition state. Computational studies using Density Functional Theory (DFT) have shown that for many 1,3-dipolar cycloadditions involving standard alkynes and azides, this concerted route is the favored, lower-energy pathway. nih.gov This mechanism typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers because the activation energy barriers for both pathways are quite similar. acs.org

Stepwise Mechanism: An alternative hypothesis involves a stepwise process initiated by the formation of a single bond between the terminal nitrogen of the azide and one of the alkyne carbons. This leads to the formation of a diradical or zwitterionic intermediate, which then undergoes ring closure to form the triazole ring. arxiv.orgnih.gov While this pathway is generally considered higher in energy for typical substrates, certain reactants, such as highly reactive antiaromatic dipolarophiles, can promote a stepwise diradical pathway, making it competitive with the concerted mechanism. nih.gov

For the synthesis of the precursor to 2-(2H-1,2,3-triazol-2-yl)propan-1-amine, the thermal cycloaddition would likely produce a mixture of regioisomeric NH-triazoles, which would then require separation before the final alkylation step.

Role of Metal Catalysts in CuAAC and RuAAC Mechanisms

The introduction of metal catalysts dramatically alters the reaction mechanism from a concerted process to a stepwise one, enhancing reaction rates by orders of magnitude and affording high regioselectivity. nih.govorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction, a cornerstone of "click chemistry," exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov The mechanism is no longer a true cycloaddition but a stepwise process:

Formation of Copper Acetylide: A Cu(I) catalyst reacts with a terminal alkyne to form a copper acetylide intermediate. This step significantly increases the acidity of the terminal alkyne proton. nih.govwikipedia.org

Activation and Cyclization: The azide coordinates to a copper center, which activates it for nucleophilic attack on the copper acetylide. DFT studies and kinetic data suggest a transition state involving two copper atoms, where one copper atom binds the acetylide and the other activates the azide. nih.govwikipedia.org This leads to a six-membered copper-containing intermediate (a cupracycle).

Rearomatization and Protonolysis: The intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov The RuAAC mechanism also proceeds through a stepwise pathway but differs significantly from the CuAAC mechanism:

Oxidative Coupling: The reaction is believed to initiate with the oxidative coupling of the azide and the alkyne to the Ru(II) center, forming a six-membered ruthenacycle intermediate. nih.govacs.orgorganic-chemistry.org Unlike in CuAAC, the initial C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgacs.org

Reductive Elimination: The ruthenacycle intermediate then undergoes rate-determining reductive elimination to form the 1,5-triazole product and regenerate the active ruthenium catalyst. acs.orgorganic-chemistry.org This mechanism also allows for the use of internal alkynes, leading to fully substituted triazoles. organic-chemistry.org

It is important to note that neither CuAAC nor RuAAC directly produces N2-substituted triazoles like the target compound. These methods are used to synthesize the 1H-1,2,3-triazole core, which is then alkylated in a subsequent step to install the 2-aminopropyl group at the N2 position.

Regiochemical Control and Electronic/Steric Influences in Formation of 2H-Triazoles

The synthesis of this compound requires the specific attachment of the 2-aminopropyl group to the N2 position of the 1,2,3-triazole ring. This is typically achieved through the N-alkylation of a pre-formed NH-1,2,3-triazole. However, this alkylation can potentially occur at three different nitrogen atoms (N1, N2, or N3), leading to a mixture of isomers. researchgate.net Achieving high regioselectivity for the N2 isomer depends on a careful balance of electronic and steric factors. mdpi.com

Electronic Effects: The nucleophilicity of the nitrogen atoms in the triazole ring influences the site of alkylation. The N2 position is often favored electronically. The presence of electron-withdrawing groups on the triazole ring, such as a trifluoroacetyl group, can diminish the nucleophilicity of the adjacent N1 and N3 atoms, thereby promoting substitution at the N2 position. mdpi.com

Steric Effects: The steric environment around the nitrogen atoms plays a crucial role. Bulky substituents at the C4 and C5 positions of the triazole ring can hinder the approach of the alkylating agent to the N1 and N3 positions, making the less-hindered N2 position the preferred site for alkylation. mdpi.com For instance, the alkylation of 4,5-dibromo-1,2,3-triazole with alkyl halides proceeds with good to excellent N2 selectivity. researchgate.net

Reaction Conditions: The choice of solvent, base, and catalyst can also significantly impact the N1/N2 regioselectivity. Studies have shown that polar aprotic solvents like DMF and DMSO, in combination with bases such as Na₂CO₃, tend to favor the formation of 2-substituted triazoles. nih.gov In contrast, polar protic solvents may lead to lower selectivity. nih.gov Some methods, such as gold-catalyzed alkylation with vinyl ethers, have been developed to achieve high N2-selectivity by proposing the formation of a hydrogen bond between the vinyl ether and the NH-triazole, directing the alkylation. nih.gov

| Factor | Influence on N2-Alkylation Selectivity | Rationale |

| Electronic | Electron-withdrawing groups at C4/C5 | Increases N2 selectivity by reducing the nucleophilicity of adjacent N1/N3 atoms. mdpi.com |

| Steric | Bulky substituents at C4/C5 | Increases N2 selectivity by sterically hindering the N1 and N3 positions. mdpi.comresearchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Generally provides higher N2 selectivity compared to polar protic solvents. nih.gov |

| Base | Carbonate bases (e.g., Na₂CO₃, K₂CO₃) | Effective in promoting N2-alkylation in polar aprotic solvents. nih.gov |

| Catalyst | Specific catalysts (e.g., Gold) | Can direct alkylation to the N2 position through specific substrate-catalyst interactions. nih.gov |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating the complex mechanisms of azide-alkyne cycloadditions and predicting regioselectivity. researchgate.netnih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide detailed insights into transition states, reaction intermediates, and energy landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Transition States

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules and, consequently, their energies and properties. It is widely used to study reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

Concerted vs. Stepwise Pathways: DFT calculations have been instrumental in the debate over concerted versus stepwise mechanisms in the thermal Huisgen cycloaddition. By comparing the calculated activation energies of the concerted transition state with those of the intermediates and transition states of the stepwise pathway, researchers can predict the most likely mechanism. For most simple azides and alkynes, DFT confirms that the concerted pathway has a lower activation barrier. nih.govacs.orgpku.edu.cnresearchgate.net

Catalytic Cycles: In metal-catalyzed reactions like CuAAC and RuAAC, DFT is used to map out the entire catalytic cycle. It helps to elucidate the structure of key intermediates, such as the copper acetylide and ruthenacycle species, and to determine the rate-limiting step of the reaction by identifying the highest energy barrier in the cycle. nih.govacs.org These studies have confirmed the stepwise nature of the catalyzed reactions and explained the origins of their distinct regioselectivities (1,4- for CuAAC and 1,5- for RuAAC). acs.orgresearchgate.net

Regioselectivity in Alkylation: DFT can also be used to rationalize the regioselectivity of N-alkylation on the triazole ring. By calculating reactivity descriptors such as orbital energies (HOMO/LUMO), Fukui functions, and partial atomic charges, the most nucleophilic nitrogen atom can be identified, predicting the most likely site of alkylation. researchgate.net

Molecular Dynamics Simulations of Reaction Pathways

While DFT is excellent for studying static points on a potential energy surface, molecular dynamics (MD) simulations provide a way to explore the dynamic aspects of a reaction. arxiv.org MD simulations model the movement of atoms and molecules over time, allowing for the characterization of the reaction's free energy landscape. scispace.com

Metadynamics, an enhanced sampling MD technique, has been used to study the Huisgen cycloaddition. scispace.comarxiv.orgrsc.org By adding a history-dependent bias potential, these simulations can overcome high energy barriers and explore the transitions between reactants, intermediates, and products. This approach can reveal crucial conformational aspects of the reaction mechanism, such as the formation of pre-reactive van der Waals complexes and the specific rotational barriers that influence the reaction course. scispace.comarxiv.org These dynamic simulations provide a more complete picture of the reaction pathway that complements the static information obtained from DFT calculations.

Chemical Transformations and Derivatization Strategies for 2 2h 1,2,3 Triazol 2 Yl Propan 1 Amine

Functionalization of the Amine Moiety

The primary amine group is a versatile functional handle for introducing a variety of substituents through well-established synthetic protocols.

Amidation and Acylation Reactions

The primary amine of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine readily undergoes N-acylation to form amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. When using carboxylic acids, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the reaction. researchgate.net These reactions are generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) and may require a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acid byproduct. nih.gov This method provides a straightforward route to a diverse library of amide-containing 1,2,3-triazole derivatives. researchgate.net

Table 1: Examples of Amidation/Acylation Reactions

| Acylating Agent | Coupling Agent/Base | Solvent | Product |

|---|---|---|---|

| Benzoyl Chloride | Triethylamine | Dichloromethane | N-(2-(2H-1,2,3-triazol-2-yl)propyl)benzamide |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | N-(2-(2H-1,2,3-triazol-2-yl)propyl)acetamide |

Alkylation and Reductive Alkylation

N-alkylation of the primary amine offers another pathway for derivatization, leading to secondary or tertiary amines. Direct alkylation can be performed using alkyl halides, though this method can sometimes lead to overalkylation.

A more controlled and widely used method is reductive amination (also known as reductive alkylation). organic-chemistry.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in situ. youtube.com The imine is then reduced without being isolated, typically using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding secondary amine. organic-chemistry.org This one-pot procedure is highly efficient and prevents the formation of dialkylation products, which can be an issue with direct alkylation methods. organic-chemistry.org

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | N-benzyl-2-(2H-1,2,3-triazol-2-yl)propan-1-amine |

| Acetone | NaBH₃CN | Methanol | N-isopropyl-2-(2H-1,2,3-triazol-2-yl)propan-1-amine |

Formation of Imines and Nitrones

The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is a reversible condensation process that typically requires mild acidic catalysis and the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com

Further oxidation of the intermediate imine or the corresponding hydroxylamine (B1172632) can lead to the formation of nitrones. wikipedia.org A one-pot method for synthesizing nitrones from primary amines and aldehydes involves condensation followed by oxidation. nih.govresearchgate.net Catalysts such as methyltrioxorhenium (MTO) with an oxidant like urea-hydrogen peroxide (UHP) can facilitate this transformation under mild conditions. nih.govresearchgate.netlookchem.com Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems. wikipedia.orgnih.gov

Ureation and Thioureation

The reaction of this compound with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. This addition reaction is typically rapid and proceeds under neutral conditions in a variety of solvents. The resulting urea (B33335) and thiourea (B124793) derivatives are often stable, crystalline solids. This reaction is a common strategy in medicinal chemistry for generating libraries of compounds for biological screening.

Modifications of the 1,2,3-Triazole Ring System

While the 1,2,3-triazole ring is generally stable, it can be functionalized, allowing for the introduction of further diversity into the molecular structure. frontiersin.org

Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C-H bonds on the 1,2,3-triazole ring can be substituted with halogens (e.g., bromine or chlorine). A highly regioselective halogenation of 2-substituted-1,2,3-triazoles at the C4 and C5 positions can be achieved via C-H activation methodologies. rsc.orgrsc.org

These halogenated triazoles are valuable intermediates for transition-metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.com A halogenated derivative of this compound can be coupled with various aryl or heteroaryl boronic acids to produce more complex biaryl or heteroaryl structures. rsc.orgresearchgate.net The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent system. libretexts.org Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed to shorten reaction times and improve yields. eurekaselect.com

Table 3: Exemplary Suzuki-Miyaura Coupling Sequence

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1. Halogenation | This compound | N-Bromosuccinimide (NBS) | Acetonitrile, reflux | 2-(4-bromo-2H-1,2,3-triazol-2-yl)propan-1-amine |

C-H Functionalization of Triazole Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on the 1,2,3-triazole ring represents a powerful and atom-economical strategy for introducing molecular complexity. For 2-substituted-2H-1,2,3-triazoles, such as the parent scaffold of this compound, the C4 and C5 positions are the primary sites for such transformations. Metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving C-H functionalization of the triazole ring.

Palladium and copper catalysts, in particular, have been instrumental in mediating the arylation, alkenylation, and alkynylation of 1,2,3-triazoles. These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway, where the metal catalyst coordinates to the triazole and facilitates the cleavage of a C-H bond, which is then followed by coupling with a suitable partner.

While specific studies on the C-H functionalization of this compound are not extensively documented, the established reactivity of the 2H-1,2,3-triazole scaffold suggests that this compound would be amenable to similar transformations. The primary amine of the propan-1-amine side chain may require protection prior to carrying out metal-catalyzed C-H functionalization to prevent side reactions.

Table 1: Potential C-H Functionalization Reactions of the 2-(2H-1,2,3-Triazol-2-yl) Scaffold

| Reaction Type | Catalyst/Reagents | Potential Product |

| Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | 4-Aryl-2-(2H-1,2,3-triazol-2-yl)propan-1-amine |

| Alkenylation | CuI, Ligand, Base, Alkenyl Halide | 5-Alkenyl-2-(2H-1,2,3-triazol-2-yl)propan-1-amine |

| Homocoupling | Pd(OAc)₂, Oxidant | 4,4'-bis(2-(1-aminopropan-2-yl)-2H-1,2,3-triazole) |

Derivatization at Triazole Nitrogen Atoms

The 1,2,3-triazole ring contains three nitrogen atoms, and their derivatization, particularly through alkylation, is a common strategy to modulate the properties of triazole-containing compounds. In the case of this compound, the N2 position is already substituted with the propan-1-amine group. This structural feature significantly influences the potential for further derivatization at the triazole nitrogen atoms.

Alkylation of an unsubstituted 1H-1,2,3-triazole typically yields a mixture of N1 and N2 substituted isomers. However, with the N2 position already occupied in the target molecule, any further N-alkylation would be directed to the N1 or N3 positions. This would lead to the formation of a quaternary triazolium salt. The formation of such charged species would dramatically alter the physicochemical properties of the parent molecule, including its solubility and electronic characteristics.

The reaction conditions for such quaternization reactions would typically involve treatment with a strong alkylating agent, such as an alkyl halide or triflate. The specific regioselectivity of this reaction (N1 vs. N3) would likely be influenced by steric and electronic factors of both the triazole substrate and the incoming electrophile.

Table 2: Potential N-Alkylation Products of this compound

| Alkylating Agent | Potential Product |

| Methyl Iodide | 1-Methyl-2-(1-aminopropan-2-yl)-2H-1,2,3-triazol-2-ium iodide |

| Benzyl Bromide | 1-Benzyl-2-(1-aminopropan-2-yl)-2H-1,2,3-triazol-2-ium bromide |

Linker Chemistry and Conjugation Strategies with this compound

The primary amine group of the propan-1-amine side chain in this compound serves as a versatile chemical handle for the attachment of linkers and subsequent conjugation to other molecules. Amine-reactive crosslinkers are widely employed in bioconjugation and materials science to covalently attach small molecules, like the one , to larger entities.

Common amine-reactive functionalities on linkers include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (for reductive amination). The choice of linker and conjugation chemistry depends on the nature of the molecule to be conjugated and the desired properties of the final conjugate, such as stability and cleavability. Both homobifunctional and heterobifunctional linkers can be utilized to connect this compound to another molecule.

Table 3: Common Amine-Reactive Linker Chemistries for Conjugation

| Linker Functional Group | Reaction with Primary Amine | Resulting Linkage |

| NHS Ester | Nucleophilic acyl substitution | Amide bond |

| Isothiocyanate | Nucleophilic addition | Thiourea bond |

| Aldehyde | Reductive amination | Secondary amine bond |

Conjugation with Biomolecules and Polymers

The conjugation of this compound to biomolecules (e.g., proteins, peptides, nucleic acids) and synthetic polymers can impart new functionalities and properties to these macromolecules. For instance, attaching this triazole derivative could modify the solubility, stability, or binding characteristics of a protein.

The "grafting to" approach is a common strategy for polymer conjugation, where a pre-synthesized polymer bearing an amine-reactive group is reacted with the primary amine of this compound. psu.edu For conjugation to proteins, the primary amine of the triazole compound can be coupled to accessible carboxyl groups on the protein surface (e.g., from aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry, or to amine-reactive linkers that have been previously attached to the protein.

Formation of Hybrid Architectures (e.g., Azirine-triazole hybrids)

The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems, such as azirines, can lead to novel chemical entities with unique structural and potentially functional properties. Azirine-triazole hybrids have been synthesized through various routes, often involving cycloaddition reactions. researchgate.netrsc.org

A plausible strategy for creating an azirine-triazole hybrid based on this compound would involve modifying the primary amine to an azide (B81097). This azide-functionalized triazole could then undergo a reaction with a suitable azirine precursor to form the hybrid molecule. For example, the reaction of an α-carbonylphosphorane-substituted azirine with an azide can selectively produce 1,5-disubstituted triazoles. researchgate.netrsc.org While this would form a new triazole ring, it illustrates a general principle of connecting these two heterocyclic systems.

Alternatively, the amine group could be used to react with a pre-formed azirine that has an appropriate electrophilic center, thereby linking the two moieties. The development of such hybrid architectures opens avenues for exploring new chemical space and discovering molecules with novel properties.

Spectroscopic and Advanced Analytical Characterization in 2 2h 1,2,3 Triazol 2 Yl Propan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(2H-1,2,3-Triazol-2-yl)propan-1-amine, various NMR methods are employed to verify its constitution and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for confirming the molecular structure. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous structures, such as other N-substituted 1,2,3-triazoles and aminopropane derivatives. docbrown.infolibretexts.org

The ¹H NMR spectrum is expected to show distinct signals for the protons of the triazole ring and the propan-1-amine side chain. Due to the symmetry of the 2-substituted 1,2,3-triazole ring, the two protons on the ring (H-4 and H-5) are chemically equivalent and should appear as a single sharp singlet, typically in the downfield region around 7.5-8.0 ppm. nih.gov The protons of the propan-1-amine moiety would present more complex signals. The methine proton (-CH-) adjacent to the triazole ring and the chiral center would likely appear as a multiplet. The diastereotopic protons of the adjacent methylene (B1212753) group (-CH₂-NH₂) would also show as complex multiplets, further split by the neighboring methine proton. The terminal methyl group (-CH₃) would appear as a doublet due to coupling with the methine proton. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides complementary information. The two equivalent carbons of the triazole ring (C-4 and C-5) are expected to resonate at a characteristic downfield position, generally in the range of 130-135 ppm for 2-substituted 1,2,3-triazoles. spectrabase.com The carbons of the propan-1-amine side chain would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (δ) are in ppm relative to TMS and are based on data from analogous structures.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Triazole | CH (x2) | ~ 7.7 | s | - |

| Triazole | C H (x2) | - | - | ~ 133 |

| Propan-1-amine | N-CH | ~ 4.8 - 5.2 | m | ~ 55 - 60 |

| Propan-1-amine | CH₃ | ~ 1.4 - 1.6 | d | ~ 18 - 22 |

| Propan-1-amine | CH₂ -NH₂ | ~ 3.0 - 3.4 | m | ~ 45 - 50 |

| Propan-1-amine | NH₂ | ~ 1.5 - 3.5 | br s | - |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

2D-NMR: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. A COSY spectrum would show cross-peaks between the coupled protons of the propan-1-amine chain (e.g., between the CH₃ protons and the CH proton). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for confirming the connection between the side chain and the triazole ring. A key correlation would be observed between the methine proton (-CH-) of the side chain and the C-4/C-5 carbons of the triazole ring, providing definitive proof of the N-2 substitution pattern.

Solid-State NMR: While less common for routine characterization, solid-state NMR can provide valuable insights into the structure of the compound in its crystalline form. It is particularly useful for studying phenomena such as polymorphism, intermolecular interactions (like hydrogen bonding involving the amine group), and tautomerism, which can be prevalent in triazole-containing compounds. ncl.res.in

The presence of a stereocenter at the second carbon of the propane (B168953) chain makes this compound a chiral molecule. Determining the enantiomeric purity or enantiomeric excess (ee) is critical, and this can be achieved using chiral NMR spectroscopy.

This method typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rsc.org When a racemic or enantioenriched sample of the amine is mixed with an enantiopure CSA (such as (R)-(-)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate or a BINOL derivative) in an NMR solvent, transient diastereomeric complexes are formed. rsc.orgresearchgate.netacs.org These diastereomeric complexes are non-equivalent in the NMR experiment, leading to the separation of signals for the two enantiomers. Protons close to the chiral center, such as the methine proton or the methyl protons, will often resolve into two distinct sets of signals in the ¹H NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to within 5 ppm (parts per million). algimed.com This precision allows for the determination of the elemental formula of a molecule, which is a critical piece of data for structure confirmation.

For this compound (molecular formula C₅H₁₀N₄), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated using the masses of the most abundant isotopes of each element.

HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| [C₅H₁₁N₄]⁺ | [M+H]⁺ | 127.09837 |

An experimental HRMS measurement yielding a value that matches this calculated mass to within a few ppm would provide strong evidence for the assigned molecular formula of C₅H₁₀N₄. rsc.orgresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amines. researchgate.net In positive ion mode ESI-MS, the compound is readily protonated to form the pseudomolecular ion [M+H]⁺. For this compound, this would result in a primary ion observed at an m/z of approximately 127.1.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. While specific fragmentation data is unavailable, likely fragmentation pathways for the [M+H]⁺ ion can be proposed based on the known behavior of amines and triazoles. researchgate.netjove.com Common fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond alpha to the amine nitrogen, which is a characteristic fragmentation for amines. jove.com

Loss of ammonia (B1221849) (NH₃): A common loss from primary amines.

Cleavage of the N-C bond: Scission of the bond connecting the propanamine group to the triazole ring.

Ring fragmentation: Loss of molecular nitrogen (N₂), a characteristic fragmentation of the 1,2,3-triazole ring. rsc.org

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

MALDI-TOF Mass Spectrometry for Polymer Conjugates

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique for the characterization of macromolecules, including polymer conjugates incorporating triazole moieties. nih.gov This method is particularly valuable for analyzing the products of "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for forming 1,2,3-triazole rings to link small molecules like this compound derivatives to polymers. sigmaaldrich.com

The technique provides detailed information on the entire polymer distribution, allowing for the determination of several key parameters:

Molecular Weight Averages: It allows for the calculation of the number-average molecular weight (Mn) and weight-average molecular weight (Mw). sigmaaldrich.com

Dispersity (Đ): The ratio of Mw/Mn, known as dispersity (or polydispersity index), can be quantified to understand the breadth of the molecular weight distribution. A narrow distribution results in a Đ value close to 1.0. sigmaaldrich.com

End-Group Analysis: MALDI-TOF MS can resolve individual polymer chains (n-mers), making it possible to verify the mass of the end groups. This confirms the success of a conjugation reaction by showing the mass shift corresponding to the addition of the triazole-containing molecule. nih.govsigmaaldrich.com

Confirmation of Covalent Linkage: By comparing the spectra of the starting polymer and the final conjugate, a clear mass shift corresponding to the attached moiety confirms the covalent linkage. For example, the spectrum of a polyoxyethylene bis(azide) starting material can be compared to the spectrum after functionalization with an alkyne-containing molecule via triazole formation, with the mass increase of each peak in the distribution confirming the reaction's success. nih.gov

The selection of an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), dithranol) and cationization agent (e.g., sodium or silver salts) is critical for achieving optimal ionization with minimal fragmentation. nih.govresearchgate.net

| Parameter | Description | Typical Application in Triazole Conjugate Analysis |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains in the sample. | Confirms the overall size of the polymer after conjugation. sigmaaldrich.com |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier polymer chains. | Used in conjunction with Mn to assess molecular weight distribution. sigmaaldrich.com |

| Dispersity (Đ = Mw/Mn) | A measure of the heterogeneity of molecular weights in the sample. | Indicates whether the conjugation process altered the polymer's narrow mass distribution. nih.gov |

| End-Group Fidelity | Verification of the chemical structure of the terminal units of the polymer chains. | Confirms the successful attachment of the this compound moiety by identifying its specific mass on the polymer chain ends. researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the structural features and electronic properties of triazole derivatives.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. While the spectrum for this specific molecule is not detailed in the provided sources, typical frequency ranges for its functional groups can be inferred from analyses of related triazole compounds. rasayanjournal.co.innih.gov

N-H Stretching: The primary amine (-NH₂) group would show characteristic stretches, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H bonds in the propyl group would appear in the 2850-3000 cm⁻¹ range. The C-H bond on the triazole ring would have a distinct frequency as well.

N=N and C=N Stretching: Vibrations associated with the triazole ring's double bonds would be found in the 1400-1650 cm⁻¹ region.

N-H Bending: The amine group also exhibits a characteristic bending (scissoring) vibration, typically around 1590-1650 cm⁻¹.

Studies on complexes of 1,2,4-triazole (B32235) have identified bands related to N-H···N interactions, highlighting IR spectroscopy's utility in studying intermolecular forces. nih.gov

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Triazole Ring | C=N / N=N Stretch | ~1400 - 1650 |

| Triazole Ring | C-N Stretch | ~1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring is the primary chromophore in this compound. Studies on the parent 1H-1,2,3-triazole have shown that its gas-phase UV absorption spectrum is dominated by a π → π* transition. researchgate.net The maximal UV absorption cross-section for 1H-1,2,3-triazole is observed at approximately 206 nm. nih.gov Other reports assign weak bands for a related sulfonamide derivative to π → π* transitions of the 1,2,3-triazole ring at 205 nm, 211 nm, and 216 nm. researchgate.net The substitution on the triazole ring and the amine-bearing propyl group in the target compound would be expected to cause shifts (either bathochromic or hypsochromic) in these absorption maxima. The very low absorption of the parent triazole above 240 nm suggests that its potential for atmospheric photodissociation is negligible. nih.gov

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for unambiguous confirmation of connectivity and stereochemistry. For chiral molecules like this compound, it can establish the absolute configuration of the stereocenter.

In studies of various triazole-containing heterocyclic compounds, X-ray crystallography has been used to:

Confirm the chemical structure and connectivity of newly synthesized molecules. nih.gov

Determine the planarity of the triazole ring and the relative orientation of its substituents. researchgate.netmdpi.com

Analyze intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which govern the solid-state packing. mdpi.com

For example, in one complex triazole derivative, the triazole and indole (B1671886) rings were found to be twisted relative to each other by 12.65°. mdpi.com In another, the crystal packing was shown to be influenced by intermolecular hydrogen bonds. nih.gov This level of detail is essential for understanding structure-property relationships and for computational modeling.

| Parameter | Description | Example from Related Structures |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | N-N and C-N bonds within the triazole ring. mdpi.com |

| Bond Angles (°) | The angle formed between three connected atoms. | Internal angles of the five-membered triazole ring. mdpi.com |

| Torsional Angles (°) | The angle between planes defined by four connected atoms, describing conformation. | Defines the twist between the triazole ring and its substituents. mdpi.com |

| Crystal System & Space Group | Describes the symmetry and arrangement of molecules in the unit cell. | e.g., Triclinic, P-1 or Monoclinic, P2₁. mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

This compound possesses a chiral center at the second carbon of the propyl chain, meaning it exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for studying such chiral molecules. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light as a function of wavelength.

Key applications of CD spectroscopy for chiral triazole derivatives include:

Distinguishing Enantiomers: Enantiomers produce mirror-image CD spectra, allowing for their unambiguous identification. A racemic mixture will be CD-silent. nih.gov

Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample, providing a method for its quantification. utexas.edu

Conformational Analysis: The sign and intensity of CD signals (known as Cotton effects) are highly sensitive to the three-dimensional arrangement of atoms, providing insights into the molecule's preferred conformation in solution.

Induced CD (ICD) Signals: When a chiral molecule (guest) binds to an achiral, chromophoric host, it can induce a CD signal in the host's absorption bands. semanticscholar.org This principle can be used to develop sensing systems for chiral amines, where the formation of a host-guest complex generates a unique CD "fingerprint" for the analyte. utexas.edu

For example, research has shown that mixing a chiral primary amine with enantiopure BINOL and a boronic acid creates chiral host-guest structures that yield distinct CD signals for each enantiomer of the amine, enabling rapid ee determination. utexas.edu This approach would be directly applicable to analyzing the enantiomers of this compound.

| Application | Principle | Information Obtained |

|---|---|---|

| Enantiomer Differentiation | Enantiomers exhibit equal and opposite absorption of circularly polarized light. | Confirmation of chiral identity; mirror-image spectra for (R) and (S) enantiomers. nih.gov |

| Enantiomeric Excess (ee) Analysis | The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. | Quantitative measurement of the purity of an enantiomeric sample. utexas.edu |

| Structural Elucidation | The CD spectrum is sensitive to the spatial arrangement of chromophores and the overall molecular conformation. | Information on the preferred solution-state conformation of the chiral molecule. nih.gov |

| Chirality Sensing | A chiral analyte can induce a CD signal in an achiral host molecule upon binding. | Detection and identification of the chiral analyte through a unique spectral fingerprint. semanticscholar.org |

Applications in Ligand Design and Supramolecular Chemistry

2-(2H-1,2,3-Triazol-2-yl)propan-1-amine as a Ligand in Coordination Chemistry

The 1,2,3-triazole ring system, combined with the adjacent primary amine, allows this compound to function as an effective bidentate ligand. The nitrogen atoms of the triazole ring and the amine group can chelate to a central metal ion, forming stable five-membered rings. This coordination capability has been exploited to create a wide array of metal complexes with diverse applications.

The 1,2,3-triazole motif is a versatile coordinating agent for a broad spectrum of transition metals. bohrium.com Complexes with metals such as copper, iron, zinc, gold, palladium, and nickel have been synthesized using ligands containing this heterocyclic core. bohrium.comwvu.edu The coordination properties of these triazole-based ligands have been studied through both experimental and computational methods. rsc.org

For instance, the coordination of copper(II) with triazole ligands has been shown to produce complexes that can form pentanuclear clusters. nih.gov Iron(II) readily forms octahedral complexes with bis-triazole ligands. Similarly, palladium(II) and nickel(II) have been used to create square planar complexes with pincer-type ligands that feature a 1,2,3-triazole unit. wvu.edu The formation of such complexes is often straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Table 1: Examples of Transition Metal Complexation with 1,2,3-Triazole-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry/Type | Reference(s) |

|---|---|---|---|

| Cu(II) | TTF-Triazole | Pentanuclear Cluster | nih.gov |

| Fe(II) | Bis-triazole pincer | Octahedral | bohrium.com |

| Ni(II) | P,N,N pincer-type | Four-coordinate square planar | wvu.edu |

| Pd(II) | P,N,N pincer-type | Square planar | wvu.edu |

| Au(I) | P,N,N pincer-type | k1-benzoate complex | wvu.edu |

| Co(II) | 1,2,3-triazole | Mixed-ligand complex | nih.gov |

The presence of a stereocenter at the second carbon of the propane (B168953) backbone makes this compound an inherently chiral molecule. This chirality is a valuable attribute for applications in asymmetric catalysis, where the ligand can induce enantioselectivity in chemical reactions. By coordinating to a metal center, the chiral ligand creates a chiral environment that can favor the formation of one enantiomer of the product over the other. The development of metal complexes from chiral triazole derivatives is a growing area of research aimed at creating novel, effective catalysts for asymmetric synthesis.

Transition metal complexes featuring 1,2,3-triazole-based ligands are recognized as potent catalysts for a variety of organic transformations. bohrium.comscite.ai The modular nature of triazole synthesis, often achieved through "click" chemistry, allows for the systematic modification of the ligand's structure to optimize catalytic performance. bohrium.com

Palladium complexes bearing triazole ligands have demonstrated high efficiency in cross-coupling reactions. For example, functionalized bis-1,2,3-triazole "click" ligands self-assemble with palladium(II) to form cage-like structures that are active catalysts. scite.ai Similarly, copper-triazole complexes are effective in oxidation reactions, while nickel complexes are employed in various coupling reactions. bohrium.com The stability and reactivity of gold-based catalysts can also be enhanced through the use of triazole ligands. bohrium.comwvu.edu

Table 2: Selected Catalytic Applications of Metal-Triazole Complexes

| Metal Catalyst | Ligand Type | Catalytic Reaction | Reference(s) |

|---|---|---|---|

| Palladium(II) | Bis-1,2,3-triazole | Cross-coupling reactions | scite.ai |

| Copper(I/II) | Various triazoles | Alcohol oxidation | bohrium.com |

| Nickel(II) | P,N,N pincer-type | Coupling reactions | bohrium.comwvu.edu |

| Gold(I) | P,N,N pincer-type | 1,n-enyne ester cycloisomerization | wvu.edu |

| Iron(II) | Triazolylidene | Alkyne dimerization | nih.gov |

Computational Studies Beyond Reaction Mechanisms

Molecular Modeling and Docking Studies of Analogs

Molecular modeling and docking are pivotal in drug discovery and materials science for predicting the interaction between a small molecule (ligand) and a macromolecule (receptor). For analogs of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine, these studies can elucidate potential biological targets and mechanisms of action.

The interaction between a ligand, such as a triazole derivative, and a protein is governed by various non-covalent forces. These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Docking simulations aim to predict the preferred orientation and binding affinity of a ligand to a target protein. For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. ijmtlm.orgrsc.org

In studies on 1,2,4-triazole (B32235) derivatives as potential anticancer agents, molecular docking has been used to investigate their binding modes with targets like aromatase and tubulin. ijcrcps.com For example, the N4 of the triazole ring can coordinate with the heme iron of the aromatase active site, while other parts of the molecule can form hydrogen bonds and pi-cation interactions with key amino acid residues. ijcrcps.com Similarly, docking studies of bis-1,2,4-triazoles against thymidine (B127349) phosphorylase, an anti-tumor target, have revealed key interactions with amino acids within the active site. nih.gov These principles are directly applicable to understanding how analogs of this compound might interact with various protein targets.

Table 1: Key Protein-Ligand Interactions for Triazole Analogs from Docking Studies

| Interaction Type | Example from Triazole Derivatives | Potential Role for this compound Analogs |

|---|---|---|

| Hydrogen Bonding | N2 and N4 of the triazole ring interacting with amino acid residues like Gly A146 and AlaA12 in tubulin. ijcrcps.com | The amine group and triazole nitrogens can act as hydrogen bond donors and acceptors, respectively, forming stable complexes with protein active sites. |

| Coordination | N4 of the triazole ring coordinating with the Fe of Heme in aromatase. ijcrcps.com | Depending on the target, the triazole ring could coordinate with metal ions present in the active site of metalloenzymes. |

| Hydrophobic Interactions | Phenyl groups interacting with hydrophobic pockets of the binding site. ijcrcps.com | Alkyl and aryl substituents on the propan-1-amine backbone or the triazole ring can engage in hydrophobic interactions, enhancing binding affinity. |

| Pi-Interactions | Phenyl ring interacting with Arg115 via pi-cation interactions in aromatase. ijcrcps.com | The aromatic triazole ring can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. |

This table is interactive. You can sort and filter the data.

The biological activity of a molecule is highly dependent on its three-dimensional structure or conformation. Conformational analysis of this compound analogs involves identifying the most stable (lowest energy) conformations. This is typically achieved through computational methods that systematically rotate rotatable bonds and calculate the potential energy of each resulting structure.

Energy minimization is then performed to refine these structures to a local or global energy minimum on the potential energy surface. This process helps in understanding the flexibility of the molecule and identifying the likely bioactive conformation. Semi-empirical methods like AM1 and PM3 have been used to optimize the geometries of triazole derivatives, providing insights into bond lengths and angles. rad-proceedings.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

A typical QSAR study involves a dataset of compounds with known activities. Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Studies on 1,2,3-triazole derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to design new acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov These models provide contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, guiding the structural modification of the lead compounds. nih.govsemanticscholar.orgnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Triazole Analogs

| Descriptor Type | Specific Examples | Relevance to this compound Analogs |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, Sterimol parameters | Define the size and shape of the molecule, affecting its fit into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular structure. |

This table is interactive. You can sort and filter the data.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic properties, which is invaluable for structure elucidation and characterization of novel compounds. For analogs of this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can aid in the interpretation of experimental spectra. uobaghdad.edu.iqnih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. By calculating the magnetic shielding tensors and vibrational frequencies of a molecule in a simulated environment, it is possible to obtain theoretical spectra that can be compared with experimental data. irjweb.com For instance, the ¹H NMR spectrum of 1,2,4-triazole derivatives has been computationally predicted, showing good agreement with experimental values for key protons. urfu.ru Similarly, theoretical IR spectra have been calculated for 1,2,4-triazole, helping to assign the observed vibrational bands to specific molecular motions. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analog

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| CH (Triazole) | 7.85 | 7.82 |

| CH (propan-1-amine) | 4.21 | 4.18 |

| CH₂ (propan-1-amine) | 3.15 | 3.12 |

| ¹³C NMR (δ, ppm) | ||

| C (Triazole) | 135.2 | 134.9 |

| C (propan-1-amine) | 55.8 | 55.5 |

| IR (cm⁻¹) | ||

| N-H stretch (amine) | 3350 | 3345 |

| C=N stretch (triazole) | 1620 | 1615 |

| C-N stretch | 1280 | 1275 |

Note: This table contains hypothetical data for illustrative purposes. This table is interactive. You can sort and filter the data.

Advanced Theoretical Approaches (e.g., QM/MM methods)

For more complex systems, such as an analog of this compound interacting with a biological receptor in an aqueous environment, more advanced computational methods are employed. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach where the most chemically important part of the system (e.g., the ligand and the active site) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field.

This approach allows for the accurate study of processes like enzyme catalysis and ligand binding, where electronic effects are crucial. For example, QM/MM simulations have been used to investigate the vibrational properties of azoles in water, providing insights into the effects of hydrogen bonding and solvation on their spectroscopic signatures. nih.gov Such methods could be applied to study the interactions and reactivity of this compound analogs in a biological environment with high accuracy.

Outlook and Future Directions in 2 2h 1,2,3 Triazol 2 Yl Propan 1 Amine Research

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to 2-(2H-1,2,3-triazol-2-yl)propan-1-amine. Key areas of exploration may include:

Asymmetric Synthesis: Given the chiral nature of the molecule, the development of novel asymmetric synthetic methods is crucial. This could involve the use of chiral catalysts or chiral auxiliaries to selectively produce one enantiomer over the other. Iridium-catalyzed azide-thioalkyne cycloaddition reactions have shown promise for the synthesis of chiral 1,2,3-triazole compounds and could be adapted for this specific molecule. nih.gov

Catalyst Development: Investigating new metal catalysts (e.g., copper, ruthenium, iridium) or organocatalysts could lead to milder reaction conditions, higher yields, and improved regioselectivity for the N2-substituted triazole. mdpi.com

Green Chemistry Approaches: The use of more environmentally benign solvents, catalyst systems, and reaction conditions will be a significant focus. This includes exploring reactions in aqueous media or utilizing solvent-free conditions.

Table 1: Potential Synthetic Strategies for Future Exploration

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency | Development of novel chiral ligands and metal complexes. |

| Organocatalysis | Metal-free, milder conditions | Design of new chiral organic catalysts. |

| Multi-component Reactions | Step-economy, diversity-oriented synthesis | Optimization of reaction conditions and substrate scope. |

| Biocatalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes. |

Exploration of New Derivatization Pathways

The primary amine functionality in this compound serves as a versatile handle for a wide range of derivatization reactions. Future research is expected to explore these pathways to create a diverse library of compounds with tailored properties.

N-Functionalization: The amine group can be readily acylated, alkylated, sulfonylated, or converted into ureas, thioureas, and amides. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and biological activity.

Formation of Heterocycles: The amine can be used as a building block for the synthesis of more complex heterocyclic systems. For example, it could be incorporated into pyrimidines, pyridines, or other fused ring systems.

Coordination Chemistry: The triazole ring and the amine group can act as ligands for metal ions, opening up possibilities for the development of novel coordination complexes with interesting catalytic or material properties.

Advanced Materials Science Applications

The unique structural features of this compound, particularly the presence of the 1,2,3-triazole ring, make it an interesting candidate for applications in materials science.

Polymers and Dendrimers: The amine functionality allows for its incorporation into polymer backbones or as pendant groups, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific recognition properties. The triazole moiety is known to be a stable linker in polymer chemistry.

Functional Coatings: Triazole-containing compounds have been investigated for their use in anticorrosive and antimicrobial coatings. Derivatives of this compound could be explored for similar applications.

Organic Electronics: The electron-rich nature of the triazole ring suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this would require further functionalization to tune its electronic properties.

Expanding the Role of this compound in Catalysis

Chiral amines and triazole derivatives have found significant use as organocatalysts and ligands in asymmetric catalysis. Future research could focus on harnessing the potential of this compound in this area.

Organocatalysis: The chiral amine scaffold could be utilized in various organocatalytic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, to induce stereoselectivity.

Ligand Synthesis: The compound can be modified to create novel chiral ligands for transition metal catalysis. The triazole ring can coordinate to metal centers, and the chiral backbone can create a stereochemically defined environment around the metal, influencing the outcome of catalytic reactions.

Table 2: Potential Catalytic Applications

| Catalysis Type | Role of this compound | Potential Reactions |

| Asymmetric Organocatalysis | Chiral catalyst | Enantioselective C-C and C-N bond forming reactions. |

| Transition Metal Catalysis | Chiral ligand precursor | Asymmetric hydrogenation, oxidation, and cross-coupling reactions. |

Integration with Automated Synthesis and Flow Chemistry

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to improve efficiency, safety, and scalability.

Automated Synthesis: The development of robust synthetic routes to this compound and its derivatives would make it amenable to automated synthesis platforms. This would enable the rapid generation of compound libraries for screening in drug discovery or materials science.

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of triazoles, including improved heat and mass transfer, enhanced safety when handling potentially hazardous intermediates like azides, and the potential for straightforward scale-up. noelresearchgroup.combeilstein-journals.org Future work could focus on adapting and optimizing the synthesis of this compound for continuous flow production. This would be particularly beneficial for industrial-scale manufacturing.

Q & A

Q. What are the standard synthetic routes for 2-(2H-1,2,3-triazol-2-yl)propan-1-amine, and what key reagents/conditions are required?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. For example, in the synthesis of related triazole-containing intermediates, propargylamine derivatives are reacted with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/water) to form the triazole ring . Alternative routes include reductive amination of ketones or aldehydes with ammonia sources, as seen in the synthesis of deuterated analogs, where intermediates are reduced using borane-THF complexes under inert atmospheres . Key reagents include propargylamine precursors, azides, and catalysts like Cu(I), with reaction temperatures typically ranging from 25°C to 50°C.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- NMR : The triazole proton (H-1,2,3-triazol-2-yl) typically appears as a singlet in the aromatic region (δ 7.5–8.5 ppm). The propan-1-amine backbone shows distinct signals: the methylene (-CH₂-) protons adjacent to the triazole resonate at δ 3.0–3.5 ppm, while the amine proton (NH₂) appears as a broad singlet at δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺). For example, deuterated analogs of related compounds show precise mass matches (e.g., m/z 200.1 for [M+H]⁺ in deuterated intermediates) .

Q. What stability considerations are critical when handling and storing this compound?

The compound should be stored under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. As a primary amine, it is prone to degradation via aerial oxidation, forming imines or nitriles. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can assess shelf life. Hydrochloride salts (e.g., 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride) may offer improved stability .

Q. What common derivatization reactions are applicable to this compound, and how are reaction conditions optimized?

The primary amine group enables diverse derivatizations:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–25°C.

- Reductive alkylation : Use aldehydes/ketones with NaBH₃CN in methanol at pH 5–6.

- Schiff base formation : Condense with carbonyl compounds (e.g., benzaldehyde) in ethanol under reflux .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

Yield optimization requires:

- Stepwise monitoring : Use TLC or LC-MS to track intermediates and minimize side reactions (e.g., over-reduction in deuterated analogs) .

- Catalyst screening : Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance CuAAC efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility, while THF/water biphasic systems reduce byproducts .

Q. What challenges arise in resolving the crystal structure of this compound derivatives via X-ray diffraction?

Challenges include:

- Crystal quality : Slow evaporation (e.g., from ethanol/water) is required to obtain diffraction-quality crystals.

- Disorder in flexible chains : The propan-1-amine moiety may exhibit conformational disorder, requiring constrained refinement in SHELXL .

- Hydrogen bonding : The amine group participates in H-bonding networks, complicating electron density maps. High-resolution data (>1.0 Å) are preferred for accurate modeling .

Q. How can multi-component reactions (MCRs) involving this compound be designed to ensure functional group compatibility?

Design principles include:

- Orthogonal protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during triazole formation, followed by deprotection with TFA .

- Sequential addition : Introduce reactants in stages (e.g., CuAAC first, followed by amide coupling) to avoid cross-reactivity.

- Compatibility screening : Test solvents (e.g., DMSO vs. THF) and temperatures to prevent degradation of sensitive groups .

Q. What role does this compound play in CuAAC-based drug discovery pipelines?

The triazole ring serves as a bioisostere for disulfide or amide bonds, enhancing metabolic stability. In orexin receptor antagonists (e.g., Patent US 7,951,797 B2), the compound acts as a key intermediate, enabling modular assembly of pharmacophores via CuAAC . Activity is validated through competitive binding assays (e.g., radioligand displacement) and pharmacokinetic studies in rodent models .

Methodological Notes

- Safety : Follow SDS guidelines for handling amines (e.g., skin/eye protection, ventilation) .

- Data validation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChI key validation) .

- Advanced tools : Use SHELX for crystallography and high-throughput screening platforms for biological activity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.